5-Chloro-3-nitropyridine-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRHQKMWFYURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride typically involves the nitration of 5-chloropyridine-2-sulfonyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 5-Chloro-3-aminopyridine-2-sulfonyl fluoride.
Oxidation: Oxidized derivatives of the sulfonyl fluoride group.
Scientific Research Applications
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of other pyridine derivatives.
Biology: In the study of enzyme inhibition and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential use in drug development, particularly for its inhibitory properties.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as an inhibitor of enzymes that have nucleophilic active sites. This inhibition occurs through the formation of a covalent bond between the enzyme and the sulfonyl fluoride group, effectively blocking the enzyme’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 5-chloro-3-nitropyridine-2-sulfonyl fluoride with analogous compounds:
Stability and Hazard Profile
- Sulfonyl Fluorides: Less reactive than sulfonyl chlorides, reducing corrosivity but still requiring careful handling. No significant explosive hazards reported.
- Nitro-Containing Compounds : All nitro-substituted derivatives (e.g., 5-chloro-3-fluoro-2-nitropyridine) pose risks of explosive decomposition under heat or shock .
- Halogenated Pyridines : Iodo- and chloro-substituted compounds (e.g., 2-chloro-5-iodo-3-nitropyridine) may release toxic fumes upon decomposition .
Research Findings and Industrial Relevance
- SuFEx Chemistry : this compound’s stability in aqueous environments makes it ideal for creating covalent inhibitors in drug discovery, outperforming sulfonyl chlorides in vivo .
- Synthetic Versatility : Its nitro group facilitates regioselective functionalization, a trait shared with 2-chloro-5-nitropyridine but enhanced by the sulfonyl fluoride’s orthogonal reactivity .
- Market Trends : Sulfonyl fluorides are increasingly favored over chlorides in pharmaceutical R&D due to reduced toxicity and improved handling, as seen in analogs like 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride .
Biological Activity
5-Chloro-3-nitropyridine-2-sulfonyl fluoride (CNSF) is a chemical compound that has garnered attention in chemical biology due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 240.60 g/mol. The compound is characterized by:
- A chlorine atom at the 5th position
- A nitro group at the 3rd position
- A sulfonyl fluoride group at the 2nd position
This unique combination of functional groups contributes to its reactivity and biological properties.
The biological activity of CNSF primarily stems from its ability to act as a covalent inhibitor . The sulfonyl fluoride group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in enzymes, such as serine, cysteine, and lysine. This mechanism is crucial for its role as an inhibitor in various biological pathways.
Enzyme Inhibition
CNSF has been studied for its potential to inhibit several enzymes:
- Serine Hydrolases : CNSF modifies serine residues, effectively blocking enzyme activity. This property is leveraged in the development of inhibitors for proteases and other serine hydrolases .
- Cysteine Proteases : The compound can also interact with cysteine residues, providing a basis for developing selective inhibitors against these enzymes .
Applications in Research
CNSF is utilized in various fields, including:
- Chemical Biology : As a probe to study enzyme mechanisms and interactions.
- Pharmacology : Investigated for its potential therapeutic applications due to its inhibitory properties on specific biological targets.
- Agrochemicals : Used in the synthesis of compounds aimed at pest control through enzyme inhibition .
Study on Enzyme Inhibition
A study highlighted the effectiveness of sulfonyl fluorides like CNSF as inhibitors of serine hydrolases. It demonstrated that CNSF could selectively modify active site residues, leading to significant enzyme inhibition. For instance, it was noted that CNSF exhibited high reactivity towards serine lipases, which are critical in lipid metabolism .
Structure-Activity Relationship (SAR)
Research into the SAR of CNSF has shown that modifications to the nitro or sulfonyl groups can significantly affect its inhibitory potency. A series of analogs were synthesized and tested against various enzymes, revealing that specific substitutions could enhance selectivity and efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both nitro and sulfonyl fluoride groups | Potent inhibitor of serine hydrolases |
| 5-Chloro-2,3,6-trifluoropyridine | Lacks nitro group; contains trifluoromethyl | Different reactivity; less enzyme inhibition |
| 3-Chloro-2-nitropyridine | Contains nitro group but no sulfonyl fluoride | Moderate enzyme inhibition |
Q & A
Q. Key Considerations :
- Temperature control during nitration prevents decomposition.
- Anhydrous conditions for fluorination minimize hydrolysis .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can map:
- Electrophilic Sites : The sulfonyl fluoride group exhibits high electrophilicity (LUMO localization), making it reactive toward nucleophiles like amines or thiols .
- Nitro Group Effects : The nitro group withdraws electron density, increasing the pyridine ring's electrophilicity. Compare Mulliken charges at C-2 and C-6 to predict regioselectivity .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMF or acetonitrile.
Q. Validation :
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid water to prevent hydrolysis. Decontaminate with 5% sodium bicarbonate .
- Storage : Keep in airtight containers under nitrogen, away from moisture and reducing agents .
Q. Emergency Response :
- Eye exposure: Rinse with water for 15 minutes (NSF/ANSI 358-1 protocol) .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Q. Case Study :
- Compare bond angles (C-S=O) with similar sulfonyl fluorides (e.g., 5-chloro-2-fluorobenzenesulfonyl chloride) to validate structural integrity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyridine protons appear as doublets (δ 8.5–9.0 ppm, J = 5–6 Hz).
- Sulfonyl fluoride groups show no protons but influence neighboring carbons (C-2: δ ~150 ppm) .
- 19F NMR : A singlet at δ ~55 ppm confirms the sulfonyl fluoride group .
- MS (ESI+) : Parent ion [M+H]⁺ at m/z 254.5 (calculated for C₅H₂ClFN₂O₃S).
Advanced: How do contradictory data on reaction yields arise in sulfonyl fluoride synthesis, and how can they be mitigated?
Methodological Answer:
Sources of Contradiction :
Q. Mitigation Strategies :
- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios) .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Protease Inhibitors : The sulfonyl fluoride acts as a warhead, covalently binding to serine residues. Example: Activity assays with trypsin-like proteases .
- PET Tracers : Radiolabel with ¹⁸F via isotope exchange (K¹⁸F in DMSO, 100°C) .
Q. Validation :
- Monitor inhibition kinetics (kₐᵣₜ/Kᵢ) using fluorescence-based assays .
Advanced: How can computational modeling predict the metabolic stability of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
